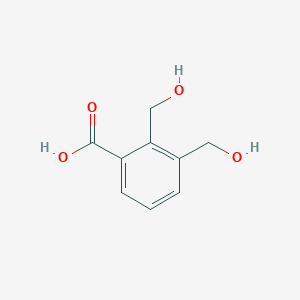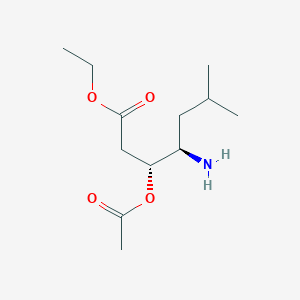
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- is a complex organic compound with a unique structure that includes an acetyloxy group, an amino group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- typically involves multiple steps. One common method includes the protection of alcohol functionalities using acetyl groups. This can be achieved using reagents such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride with a catalyst such as pyridine . The amino group can be introduced through nucleophilic substitution reactions, where amines react with activated esters or halides.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyloxy group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
科学的研究の応用
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- exerts its effects involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and stability in various environments.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the amino group.
Methyl acetoacetate: Similar ester functionality but different alkyl group.
Acetylacetone: Contains a diketone structure instead of an ester.
特性
CAS番号 |
651735-51-2 |
|---|---|
分子式 |
C12H23NO4 |
分子量 |
245.32 g/mol |
IUPAC名 |
ethyl (3R,4R)-3-acetyloxy-4-amino-6-methylheptanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-12(15)7-11(17-9(4)14)10(13)6-8(2)3/h8,10-11H,5-7,13H2,1-4H3/t10-,11-/m1/s1 |
InChIキー |
XATFHMRWMUZSDN-GHMZBOCLSA-N |
異性体SMILES |
CCOC(=O)C[C@H]([C@@H](CC(C)C)N)OC(=O)C |
正規SMILES |
CCOC(=O)CC(C(CC(C)C)N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


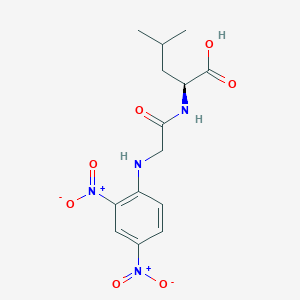

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
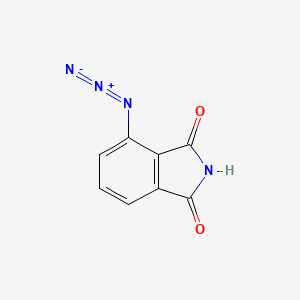

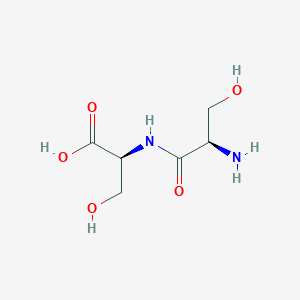
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

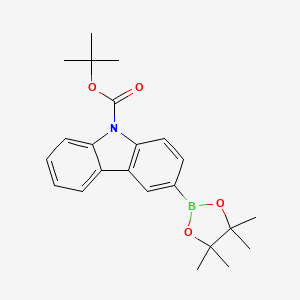
![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)

